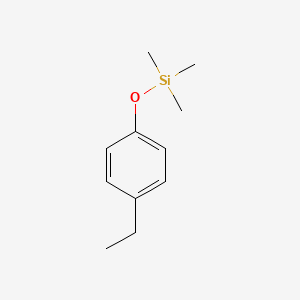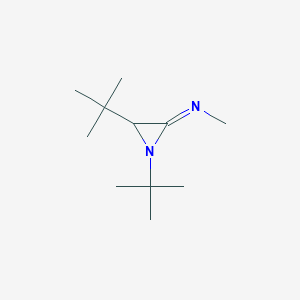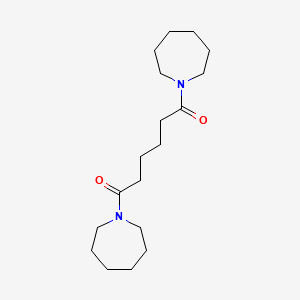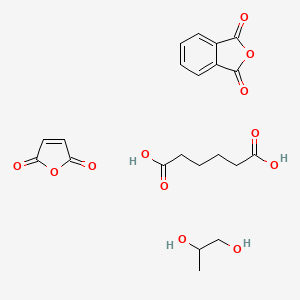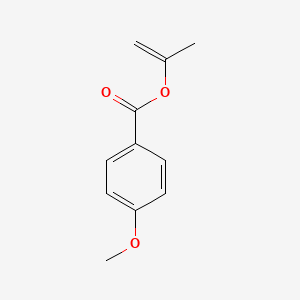
Benzoic acid, 4-methoxy-, 1-methylethenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-methoxy-, 1-methylethenyl ester is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 1-methylethenyl ester group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-methoxy-, 1-methylethenyl ester typically involves the esterification of 4-methoxybenzoic acid with an appropriate alcohol in the presence of an acid catalyst. One common method is the Fischer esterification, where 4-methoxybenzoic acid reacts with methanol in the presence of sulfuric acid to form the ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial settings to produce this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-methoxy-, 1-methylethenyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives, such as 4-methoxy-2-nitrobenzoic acid, 4-methoxybenzyl bromide, and 4-methoxybenzenesulfonic acid.
Applications De Recherche Scientifique
Benzoic acid, 4-methoxy-, 1-methylethenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and polymers due to its aromatic properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-methoxy-, 1-methylethenyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The aromatic ring can interact with enzymes and receptors, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-methoxy-, methyl ester: Similar structure but with a methyl ester group instead of a 1-methylethenyl ester group.
Benzoic acid, 4-methoxy-, ethyl ester: Similar structure but with an ethyl ester group instead of a 1-methylethenyl ester group.
4-Methoxybenzoic acid: The parent compound with a carboxyl group instead of an ester group.
Uniqueness
Benzoic acid, 4-methoxy-, 1-methylethenyl ester is unique due to the presence of the 1-methylethenyl ester group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
20618-63-7 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
prop-1-en-2-yl 4-methoxybenzoate |
InChI |
InChI=1S/C11H12O3/c1-8(2)14-11(12)9-4-6-10(13-3)7-5-9/h4-7H,1H2,2-3H3 |
Clé InChI |
VUTJMCFNNRXSNU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)OC(=O)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)

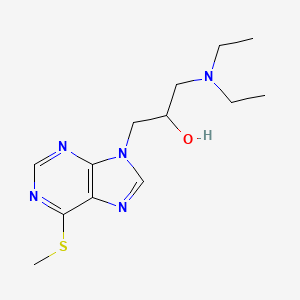
![Bicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14698276.png)
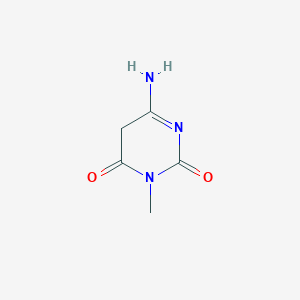
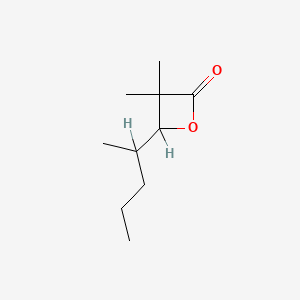
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
